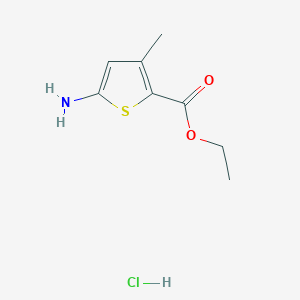

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)4-6(9)12-7;/h4H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGUERNJHMVQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598079 | |

| Record name | Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41940-43-6 | |

| Record name | Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized as privileged scaffolds due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and antitumor properties. These compounds are integral to the development of novel therapeutics and functional materials, finding applications in pharmaceuticals, agrochemicals, and organic electronics.[1] This guide focuses on a specific, yet important, member of this class: Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

While comprehensive data for the hydrochloride salt is not extensively documented in publicly available literature, this guide will provide a thorough analysis of the physical and chemical properties of the parent compound, the free amine, Ethyl 5-amino-3-methylthiophene-2-carboxylate. Furthermore, we will extrapolate the expected properties of the hydrochloride salt, discuss its synthesis, and provide essential safety and handling information based on closely related analogues. This approach ensures a scientifically grounded and practical resource for professionals in the field.

Physicochemical Properties

The conversion of a free amine to its hydrochloride salt is a common strategy in drug development to enhance solubility and stability. The protonation of the amino group generally leads to a crystalline solid with a higher melting point and increased aqueous solubility compared to the free base.

Properties of the Free Amine and Related Analogues

The following table summarizes the known physical properties of closely related 2-aminothiophene derivatives. This data serves as a valuable reference point for understanding the characteristics of Ethyl 5-amino-3-methylthiophene-2-carboxylate.

| Property | Value | Compound | Source |

| Molecular Formula | C₈H₁₁NO₂S | Ethyl 2-amino-4-methylthiophene-3-carboxylate | [2] |

| Molecular Weight | 185.24 g/mol | Ethyl 2-amino-4-methylthiophene-3-carboxylate | [2] |

| Appearance | Yellow crystals | Ethyl 2-amino-4-methylthiophene-3-carboxylate | [2] |

| Melting Point | 165-167 °C | Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate | [1] |

| Solubility | Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane; insoluble in water. | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | [3] |

Note: The properties listed are for structurally similar compounds. The actual values for Ethyl 5-amino-3-methylthiophene-2-carboxylate and its hydrochloride salt may vary. The hydrochloride salt is expected to exhibit greater solubility in polar solvents, including water.

Spectral Data Analysis

¹H NMR Spectroscopy

For a related compound, Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate , the following proton NMR signals were observed in DMSO-d₆:

-

δ 1.27 (t, J = 7.1 Hz, 3H, H-ester): A triplet corresponding to the methyl protons of the ethyl ester group.

-

δ 2.27 (s, 3H, CH₃): A singlet for the methyl group at position 4 of the thiophene ring.

-

δ 4.19 (q, J = 7.0 Hz, 2H, OCH₂): A quartet for the methylene protons of the ethyl ester group.

-

δ 8.00 (s, 2H, NH₂): A singlet corresponding to the protons of the amino group.[1]

For the target compound, similar signals for the ethyl ester and the methyl group on the thiophene ring are expected. The chemical shift of the amino protons would likely be different in the hydrochloride salt due to protonation.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate shows characteristic absorption bands:

-

3408, 3298 cm⁻¹ (NH₂): Stretching vibrations of the amino group.

-

2991 cm⁻¹ (C-H): Stretching of sp³ hybridized C-H bonds.

-

1670, 1609 cm⁻¹ (C=O): Carbonyl stretching of the ester and acetyl groups.

-

1253 cm⁻¹ (C-O): Stretching of the ester C-O bond.[1]

For Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, the N-H stretching region would be expected to show broader absorption bands at higher frequencies due to the formation of the ammonium salt.

Synthesis and Reaction Mechanisms

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction , a one-pot multicomponent condensation.[4] This reaction is highly versatile and allows for the preparation of a wide range of substituted 2-aminothiophenes.[5]

Proposed Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

The synthesis can be envisioned in two main stages: the formation of the 2-aminothiophene ring via the Gewald reaction, followed by the formation of the hydrochloride salt.

Step 1: Gewald Reaction for the Synthesis of the Thiophene Ring

This step involves the reaction of a ketone (or an aldehyde), an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., diethylamine or morpholine).[1][4]

Caption: Proposed Gewald reaction workflow for the synthesis of the 2-aminothiophene core.

Step 2: Formation of the Hydrochloride Salt

The free amine, Ethyl 5-amino-3-methylthiophene-2-carboxylate, is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is then added, leading to the precipitation of the hydrochloride salt.

Sources

An In-depth Technical Guide to Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a precursor in the synthesis of notable pharmaceuticals.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile intermediate in the synthesis of a wide array of therapeutic agents, including anti-inflammatory, anti-psychotic, anti-cancer, and antimicrobial drugs.[1] Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a particularly valuable derivative, offering strategically placed functional groups that enable further molecular elaboration. This guide will focus on this specific compound, elucidating its characteristics and its pathway from a laboratory reagent to a critical component in drug manufacturing.

Compound Identification and Physicochemical Properties

Correctly identifying the molecule is the first step in any scientific endeavor. The hydrochloride salt of Ethyl 5-amino-3-methylthiophene-2-carboxylate is a distinct chemical entity with specific properties.

| Property | Value | Source |

| Chemical Name | Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride | N/A |

| CAS Number | 41940-43-6 | [4] |

| Molecular Formula | C₈H₁₂ClNO₂S | [4] |

| Molecular Weight | 221.70 g/mol | [4] |

| Appearance | White to yellow crystalline powder | [5] |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and dichloromethane; insoluble in water. | N/A |

Note: Some properties are for the free base or closely related analogs and should be considered representative.

Synthesis: The Gewald Reaction

The cornerstone of 2-aminothiophene synthesis is the Gewald reaction, a one-pot, multi-component condensation that is both efficient and highly adaptable.[2] This reaction is a testament to the elegance of convergent synthesis, allowing for the rapid assembly of the thiophene core from simple starting materials.

3.1. Mechanism and Rationale

The Gewald reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, typically a secondary amine like morpholine or diethylamine.[2][6] The choice of a secondary amine is critical; it acts as both a base to deprotonate the α-cyanoester and as a nucleophilic catalyst to activate the elemental sulfur. The reaction proceeds through a series of intermediates, culminating in the formation of the highly substituted 2-aminothiophene ring. The reaction is typically performed in an alcohol solvent, such as ethanol or methanol.[2][6]

3.2. Experimental Protocol: Synthesis of the Free Base

The following is a representative, detailed protocol for the synthesis of the free base, which would then be converted to the hydrochloride salt.

Materials:

-

Ethyl acetoacetate

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or Diethylamine)

-

Ethanol

Procedure:

-

To a solution of elemental sulfur (0.1 mol) and morpholine (10 ml) in ethanol (20 ml), a mixture of ethyl acetoacetate (0.1 mol) and ethyl cyanoacetate (0.1 mol) is added dropwise over 30 minutes at 35-40 °C with constant stirring.[6][7]

-

The reaction mixture is then heated to 45-65°C and stirred for 3 hours.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.[2][6]

-

The crude product is then recrystallized from ethanol to yield the pure Ethyl 5-amino-3-methylthiophene-2-carboxylate.[2][6]

3.3. Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration.

Caption: Workflow for the synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

Applications in Drug Development: A Key Intermediate for Olanzapine

The utility of Ethyl 5-amino-3-methylthiophene-2-carboxylate and its close analogs is prominently demonstrated in the synthesis of the atypical antipsychotic drug, Olanzapine.[8][9][10][11][12] Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.

The synthesis of Olanzapine involves the construction of a thieno[2,3-b][5][7]benzodiazepine core, for which a 2-aminothiophene derivative is a critical starting material.[8][9] The amino group of the thiophene serves as a nucleophile in a condensation reaction with an o-fluoronitrobenzene derivative, followed by reduction of the nitro group and subsequent cyclization to form the seven-membered diazepine ring.[11] The final step typically involves a condensation reaction with N-methylpiperazine to complete the Olanzapine structure.[8][9]

Caption: Simplified synthetic route to Olanzapine highlighting the role of the 2-aminothiophene core.

Mechanism of Action and Signaling Pathway of Olanzapine

As a drug derived from the thiophene scaffold, Olanzapine exerts its therapeutic effects by acting as an antagonist at multiple neurotransmitter receptors in the brain. Its primary mechanism of action involves blocking dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors. The antagonism of these receptors in the mesolimbic and mesocortical pathways is believed to be responsible for its antipsychotic effects.

Caption: Olanzapine's mechanism of action via antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Safety and Handling

Substituted 2-aminothiophenes, including Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, should be handled with care in a laboratory setting. Based on data for analogous compounds, the following hazards are likely associated with this substance:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

(Source: Representative data for similar 2-aminothiophene compounds[13])

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is more than just a chemical reagent; it is a key enabler in the discovery and development of life-changing medicines. Its synthesis, primarily through the robust and efficient Gewald reaction, provides a reliable source of this versatile building block. As demonstrated by its role in the synthesis of Olanzapine, this compound provides a clear example of how fundamental organic chemistry translates into significant advancements in pharmacology and patient care. A thorough understanding of its properties, synthesis, and applications is therefore essential for any scientist working at the forefront of medicinal chemistry.

References

-

PubChem. (n.d.). ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. Retrieved from [Link]

- Bhat, M. A., Al-Omar, M. A., & Amr, A.-G. E. (2021). Therapeutic importance of synthetic thiophene. Therapeutic importance of synthetic thiophene, 13(1), 1.

-

PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

- Asiri, A. M. (2003).

- Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(5), 3753-3758.

- Akkurt, M., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2508.

- Zolfigol, M. A., et al. (2018). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Synlett, 29(10), 1339-1344.

- Hassan, A. S. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 841-849.

- Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1798.

-

Oakwood Chemical. (n.d.). Ethyl 2-amino-5-ethylthiophene-3-carboxylate. Retrieved from [Link]

- Patel, P. R., & Patel, K. D. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Advanced Scientific Research, 13(02), 1-5.

- Google Patents. (n.d.). WO2007096895A1 - Preparation of anhydrous olanzapine of form-1.

-

ChemBK. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of new thiophene derivatives together with their antitumor evaluations. Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

- Google Patents. (n.d.). WO2009000067A1 - Improved processes for the synthesis of olanzapine.

- Kaczor, A. A., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances, 13(31), 21326-21338.

- de la Cruz, P., et al. (2012).

-

Research and Reviews: Journal of Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN102250116A - Preparation method of olanzapine.

-

Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]

-

Quick Company. (n.d.). A One Pot Process For The Preparation Of Olanzapine Intermediate. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2007096895A1 - Preparation of anhydrous olanzapine of form-1 - Google Patents [patents.google.com]

- 9. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 10. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102250116A - Preparation method of olanzapine - Google Patents [patents.google.com]

- 12. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 13. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their inherent structural features allow for diverse functionalization, making them attractive starting points for the design and synthesis of novel therapeutic agents. This technical guide focuses on a specific, yet representative, member of this class: Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. We will delve into its fundamental physicochemical properties, provide a detailed examination of its synthesis via the renowned Gewald reaction, and explore the broader applications of the 2-aminothiophene scaffold in modern drug discovery.

Physicochemical Properties

The hydrochloride salt of Ethyl 5-amino-3-methylthiophene-2-carboxylate is formed by the protonation of the amino group. Understanding its molecular weight and structure is fundamental for any experimental work.

Molecular Structure and Weight

The chemical structure of the base molecule, Ethyl 5-amino-3-methylthiophene-2-carboxylate, consists of a thiophene ring substituted with an ethyl carboxylate group at position 2, a methyl group at position 3, and an amino group at position 5. The hydrochloride salt is formed by the addition of hydrogen chloride to the amino group.

Based on the molecular formula of the free base, C₈H₁₁NO₂S, the calculated molecular weight is 185.25 g/mol . The addition of hydrogen chloride (HCl, molecular weight ≈ 36.46 g/mol ) results in the hydrochloride salt with a calculated molecular weight of 221.71 g/mol .

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula (Base) | C₈H₁₁NO₂S | Calculated |

| Molecular Weight (Base) | 185.25 g/mol | Calculated |

| Molecular Formula (HCl Salt) | C₈H₁₂ClNO₂S | Calculated |

| Molecular Weight (HCl Salt) | 221.71 g/mol | Calculated |

| Appearance (related compounds) | White to light yellow crystalline solid | [3] |

Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The Gewald reaction is a cornerstone of thiophene chemistry, providing a versatile and efficient one-pot synthesis of substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[4][5][6] This multicomponent reaction is prized for its operational simplicity and the ready availability of starting materials.[6]

Reaction Mechanism Overview

The mechanism of the Gewald reaction is a multi-step process that begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile. This is followed by the addition of sulfur and a subsequent ring closure to form the thiophene ring.

Caption: A simplified workflow of the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate

This protocol is a representative example of the Gewald synthesis adapted for the target molecule.

Materials:

-

Propionaldehyde

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable amine catalyst like diethylamine)

-

Ethanol (or Methanol)

Procedure:

-

To a stirred mixture of propionaldehyde (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[4]

-

The reaction mixture is then stirred at 45 °C for 3 hours.[4]

-

Allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield the desired Ethyl 5-amino-3-methylthiophene-2-carboxylate.

Formation of the Hydrochloride Salt:

To prepare the hydrochloride salt, the purified base can be dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration and dried.

The Role of 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene scaffold is a versatile building block in the synthesis of various heterocyclic compounds with a wide range of pharmacological activities.[7] The presence of the amino and carboxylate groups allows for further chemical modifications to explore structure-activity relationships (SAR).

Therapeutic Applications

Substituted 2-aminothiophenes have been investigated for a multitude of therapeutic applications, including:

-

Antimicrobial Agents: These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[1][8]

-

Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties.[1][2]

-

Anticancer Agents: The thiophene core is present in some anticancer drug candidates.

-

Antiviral and Antifungal Agents: Research has demonstrated the potential of these compounds against various viruses and fungi.

-

Central Nervous System (CNS) Activity: Some 2-aminothiophene derivatives have been explored for their effects on the CNS.

The following diagram illustrates the workflow from the core scaffold to potential therapeutic applications.

Caption: Drug discovery workflow starting from the 2-aminothiophene scaffold.

Conclusion

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, as a representative of the 2-aminothiophene class, is a compound of significant interest to the drug discovery community. Its synthesis is readily achievable through the robust Gewald reaction, and the resulting scaffold offers a wealth of opportunities for chemical modification and the development of novel therapeutic agents. The diverse biological activities associated with 2-aminothiophene derivatives underscore their importance and continued relevance in medicinal chemistry research.

References

- Mobinikhaledi, A., Forughi, G., & Kalhor, M. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.

-

Fisher Scientific. (n.d.). Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]

- Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica.

- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules.

- Félix, R. C., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules.

- Ohashi, Y., et al. (2004). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Organic Process Research & Development.

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

- Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

-

IUCr. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2021).

-

Pharmaffiliates. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpscr.info [ijpscr.info]

A Technical Guide to the Structure Elucidation of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride: An Integrated Spectroscopic Approach

Foreword

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among these, the 2-aminothiophene scaffold is a "privileged structure," appearing in a vast array of pharmacologically active agents, from antiviral to anti-inflammatory and cytostatic compounds.[1][2][3] The reliable synthesis of these molecules, most notably through the robust and versatile Gewald reaction, is a cornerstone of medicinal chemistry.[4][5][6] However, synthesis is only the beginning. The absolute, unambiguous confirmation of a molecule's structure is paramount, ensuring that all subsequent biological and material characterization is built on a foundation of certainty.

This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of a representative 2-aminothiophene, Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of multiple spectroscopic methods. The causality behind the selection of each experiment and the logic of data interpretation will be emphasized, providing a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically sound framework for structural verification.

The Strategic Workflow for Structure Elucidation

The conclusive identification of an unknown or newly synthesized compound is never reliant on a single analytical technique.[7][8] Instead, it involves a logical, tiered approach where each result corroborates and builds upon the last. The workflow begins with macro-level information (molecular weight and elemental composition) and systematically drills down to the finest details of atomic connectivity and spatial arrangement.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex world of NMR, we must first establish the basics: what is the molecule made of, and what functional groups does it contain?

High-Resolution Mass Spectrometry (HRMS)

The Causality: The first question for any unknown sample is "What is its molecular weight and elemental composition?" HRMS is the definitive technique for this. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization mechanism, which is ideal for polar and pre-ionized molecules.

Expected Data & Interpretation: The compound is a hydrochloride salt. In the ESI source, we expect to observe the protonated molecular ion of the free base, [M+H]⁺.

-

Free Base (C₈H₁₁NO₂S) Molecular Weight: 185.0510

-

Expected [M+H]⁺: 186.0583

Observing a high-resolution mass that matches this value to within a few parts per million (ppm) provides strong, self-validating evidence for the elemental formula C₈H₁₂NO₂S⁺.

Fragmentation Pattern: Mass spectrometry also provides structural clues through fragmentation. Key expected fragments for Ethyl 5-amino-3-methylthiophene-2-carboxylate would include:

-

Loss of ethylene (-28 Da): From McLafferty rearrangement of the ethyl ester.

-

Loss of ethanol (-46 Da): From the ethyl ester group.

-

Loss of the ethoxy group (-45 Da): Cleavage of the ester C-O bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality: FTIR is a rapid and powerful technique for identifying the types of chemical bonds, and therefore functional groups, present in a molecule. For our target compound, it serves to confirm the presence of the amine, ester, and thiophene core. As a hydrochloride salt, the primary amine (R-NH₂) is protonated to an ammonium salt (R-NH₃⁺), which significantly alters the N-H stretching vibrations.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3200-2800 (broad) | N⁺-H Stretch | Strong, broad absorption characteristic of an ammonium salt. This replaces the sharp R-NH₂ peaks around 3400-3300 cm⁻¹. |

| ~2980-2850 | C-H Stretch (Aliphatic) | Confirms the presence of the methyl and ethyl groups. |

| ~1700-1680 | C=O Stretch (Ester) | Strong, sharp peak indicating the ester carbonyl. Conjugation with the thiophene ring lowers it from ~1735 cm⁻¹. |

| ~1620-1580 | N-H Bend / C=C Stretch | Bending vibration from the ammonium group and aromatic C=C stretching from the thiophene ring. |

| ~1250 | C-O Stretch (Ester) | Asymmetric C-O-C stretch of the ester group.[9] |

| ~700-600 | C-S Stretch | Indicates the presence of the thiophene ring. |

This pattern provides a distinct fingerprint, confirming the key functional moieties and, importantly, the salt form of the compound.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8] By mapping the hydrogen and carbon framework and their connectivity, we can piece the molecular puzzle together. For this hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the sample and slows the exchange of the N-H protons, often allowing them to be observed.

¹H NMR: Mapping the Proton Environment

The Causality: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Expected Data & Interpretation for C₈H₁₁NO₂S·HCl:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2-4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent oxygen atom of the ester. Split into a quartet by the 3 neighboring methyl protons. |

| ~2.3-2.4 | Singlet (s) | 3H | Thiophene-CH₃ | Attached to the aromatic thiophene ring. Appears as a singlet as there are no adjacent protons. |

| ~1.2-1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Shielded aliphatic protons. Split into a triplet by the 2 neighboring methylene protons. |

| ~7.0-8.0 (broad) | Singlet (s) | 3H | -NH₃ ⁺ | The protons on the nitrogen. As an ammonium salt, they are deshielded and appear as a broad singlet due to exchange and quadrupolar coupling. |

Note: There is no proton on the thiophene ring at position 4, so no signal is expected in the aromatic region (~6-8 ppm) other than the NH₃⁺ protons. This absence is a key piece of structural evidence.

Caption: Predicted ¹H NMR assignments for the target molecule.

¹³C NMR and DEPT: Identifying the Carbon Skeleton

The Causality: ¹³C NMR reveals the number of unique carbon environments. While standard ¹³C NMR shows all carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing another layer of validation.

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~165 | Absent | C =O (Ester) | Carbonyl carbon, highly deshielded. |

| ~150 | Absent | C 5-NH₃⁺ | Thiophene carbon attached to nitrogen, deshielded. |

| ~135 | Absent | C 3-CH₃ | Thiophene carbon with methyl substituent. |

| ~115 | Absent | C 2-C=O | Thiophene carbon attached to the ester group. |

| ~105 | Absent | C 4 | Quaternary carbon at position 4 of the thiophene ring. |

| ~60 | Positive | -O-CH₂ -CH₃ | Methylene carbon attached to oxygen. DEPT-135 shows CH₂ as negative. |

| ~15 | Positive | Thiophene-CH₃ | Methyl carbon on the thiophene ring. DEPT-135 shows CH/CH₃ as positive. |

| ~14 | Positive | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. DEPT-135 shows CH/CH₃ as positive. |

Note: The exact chemical shifts of the thiophene ring carbons can vary based on substitution patterns but the relative order and types are predictable.

2D NMR: Assembling the Molecular Puzzle

The Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). A cross-peak will connect the CH₂ quartet (~4.2 ppm) and the CH₃ triplet (~1.3 ppm) of the ethyl group, confirming this fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is a critical step for unambiguously assigning the carbon signals. For example, it will link the signal at ~4.2 ppm (¹H) to the signal at ~60 ppm (¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the final assembly. It shows correlations between protons and carbons that are 2-3 bonds away. It connects the fragments.

Key Expected HMBC Correlations:

Caption: Expected long-range H-C correlations from HMBC.

-

Ethyl Group to Carbonyl: Protons of the -O-CH₂ - will show a correlation to the C =O carbon, confirming the ester structure.

-

Methyl Group to Thiophene Ring: Protons of the thiophene-CH₃ will correlate to C2, C3, and C4 of the thiophene ring, locking its position at C3.

-

NH₃⁺ Protons to Ring: The ammonium protons may show weak correlations to C5 and C4, confirming the position of the amino group.

By systematically analyzing these 2D correlations, all atoms can be placed in their correct positions, leading to the final, validated structure.

The Gold Standard: Single-Crystal X-ray Crystallography

The Causality: While the combined spectroscopic data provides overwhelming evidence, the only technique that provides absolute, unambiguous proof of structure, including 3D spatial arrangement and bond lengths/angles, is single-crystal X-ray crystallography.[10] It is the final arbiter in structure elucidation.

Methodology: This requires growing a suitable, diffraction-quality single crystal of the compound, which is not always trivial. If successful, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

Data & Interpretation: The output is a definitive 3D model of the molecule in the crystal lattice. It confirms not only the connectivity established by NMR but also provides precise bond lengths and angles. For this molecule, it would confirm the planarity of the thiophene ring and the orientation of the substituent groups.

Data Synthesis and Conclusion

The power of this integrated approach lies in the convergence of all data points to a single, consistent structure.

Summary of Validating Evidence:

| Technique | Finding | Conclusion |

| HRMS | [M+H]⁺ ion at m/z 186.0583, matching C₈H₁₂NO₂S⁺. | Correct elemental formula confirmed. |

| FTIR | Broad N⁺-H stretch (~3000 cm⁻¹), C=O stretch (~1690 cm⁻¹), C-O stretch (~1250 cm⁻¹). | Confirms ammonium, ester, and thiophene. |

| ¹H NMR | Signals for ethyl (q, t), methyl (s), and NH₃⁺ (broad s). Absence of other aromatic protons. | All proton environments accounted for. |

| ¹³C NMR / DEPT | 8 unique carbons, including C=O, 4 thiophene C, CH₂, and two CH₃ groups. | Correct carbon skeleton identified. |

| COSY | Correlation between ethyl CH₂ and CH₃ protons. | Confirms ethyl fragment. |

| HMBC | Key correlations link the ethyl group to C=O, and the methyl group to C2, C3, and C4 of the thiophene ring. | Unambiguous connectivity established. |

| X-ray | (If performed) Provides a complete 3D structure matching all spectroscopic data. | Absolute proof of structure. |

By following this rigorous, multi-technique workflow, the structure of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride can be elucidated with the highest degree of confidence, providing the solid foundation necessary for its further development in research and industry.

Appendix: Standardized Experimental Protocols

High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 10-100 fold into a 50:50 methanol:water solution containing 0.1% formic acid to aid ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Analysis Mode: Infuse the sample directly or via LC injection. Acquire data in positive ion mode (ESI+).

-

Data Acquisition: Scan a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the wavenumbers of major absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire data with a 30° pulse and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR: Acquire proton-decoupled data using a 30-45° pulse and a relaxation delay of 2 seconds.

-

DEPT-135: Acquire data to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the specific sample concentration.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals by slow evaporation, vapor diffusion, or slow cooling from a suitable solvent or solvent mixture (e.g., ethanol, methanol/water).

-

Crystal Selection: Select a well-formed, clear crystal and mount it on a goniometer head.

-

Data Collection: Use a modern CCD or CMOS-based single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, typically at a low temperature (e.g., 100 K).

-

Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine the model against the diffraction data using full-matrix least-squares on F² (e.g., SHELXL).[10]

-

Analysis: Analyze the final structure for bond lengths, angles, and intermolecular interactions.

References

-

Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1084. [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

-

Bakhite, E. A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5693-5697. [Link]

-

Boutilier, J., & Furan, L. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

ChanneGowda, D., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953. [Link]

-

de la Torre, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

-

PubChem. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

- Sabnis, R. W., et al. (1999). Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

L. Schenetti, et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6030-6038. [Link]

-

Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-266. [Link]

-

Martins, P., et al. (2015). Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 20(9), 16852-16891. [Link]

-

Ghorab, M. M., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research, 22(12), 6027-6034. [Link]

-

Sabnis, R. W. (2011). The Gewald reaction: A review of its applications in the synthesis of conventional and functional colorants. Coloration Technology, 127(4), 215-228. [Link]

-

Furan, L., & Boutilier, J. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(1), 540-554. [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(1), 1-24. [Link]

-

de Souza, T. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. International Journal of Molecular Sciences, 24(3), 2074. [Link]

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

-

Fisher Scientific. Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

- Sabnis, R.W., Rangnekar, D.W., Sonawane, N.D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36, 333.

-

de la Torre, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

- Bakhite, E. A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5693-5697.

- Furan, L., & Boutilier, J. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(1), 540-554.

- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- de la Torre, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788.

- de Souza, T. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. International Journal of Molecular Sciences, 24(3), 2074.

- Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-266.

- ChanneGowda, D., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953.

- Ghorab, M. M., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research, 22(12), 6027-6034.

- Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(1), 1-24.

- L. Schenetti, et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6030-6038.

- Asiri, A. M. (2003).

- Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1084.

- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.

- Sabnis, R.W., Rangnekar, D.W., Sonawane, N.D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36, 333.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jchps.com [jchps.com]

- 9. asianpubs.org [asianpubs.org]

- 10. uomphysics.net [uomphysics.net]

An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds.[1] As with any chemical entity destined for use in drug development and other high-purity applications, a thorough understanding of its stability profile is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into its intrinsic chemical properties, potential degradation pathways, and outline robust methodologies for assessing its stability. This document is intended to serve as a practical resource for scientists and researchers, enabling them to maintain the integrity and purity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride throughout its lifecycle.

Introduction: The Significance of 2-Aminothiophenes

2-Aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities.[2] Their synthesis, often achieved through the versatile Gewald reaction, provides a gateway to a wide array of substituted thiophenes.[3] Ethyl 5-amino-3-methylthiophene-2-carboxylate, as a functionalized member of this class, is a valuable building block for the synthesis of thienopyrimidines and other heterocyclic systems of pharmaceutical interest.[1] The hydrochloride salt form is commonly employed to enhance the stability and solubility of the parent amine, facilitating its handling and formulation.[4]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is essential for predicting its stability and developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃S (for the free base) | [5] |

| Appearance | Likely a colorless to light yellow or brown crystalline solid | [4] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol and DMSO. The hydrochloride salt form should confer some aqueous solubility. | Inferred from related compounds |

| Melting Point | Varies for related compounds (e.g., 165-167 °C for a similar derivative) | [4] |

Note: Specific data for the hydrochloride salt may vary and should be determined empirically.

Intrinsic Stability and Degradation Pathways

The stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is influenced by its constituent functional groups: the aminothiophene ring, the ethyl ester, and the amine hydrochloride salt. Understanding the potential degradation pathways of each is crucial for establishing appropriate storage and handling protocols.

Hydrolytic Degradation

The ethyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions. This degradation pathway would result in the formation of the corresponding carboxylic acid. While the hydrochloride salt form provides an acidic environment that would favor stability against base-catalyzed hydrolysis, exposure to high humidity or non-anhydrous solvents could still promote this degradation route over time.

Oxidative Degradation

The primary amino group on the thiophene ring is a potential site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of colored impurities. The hydrochloride salt form can mitigate this to some extent by protonating the amine, making it less susceptible to oxidation. However, oxidative degradation remains a significant concern for long-term storage.

Thermal Degradation

At elevated temperatures, thiophene derivatives can undergo thermal decomposition. The primary pathway often involves the cleavage of the carbon-sulfur bonds within the thiophene ring.[6] For Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, thermal stress could also lead to dealkylation of the ester or other complex degradation reactions.

Photodegradation

Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. The specific photostability of this compound is not extensively documented, but as a general precaution, protection from light is recommended.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways of the compound under various stress conditions.

Recommended Storage and Handling

Based on the chemical nature of the compound and general best practices for aminothiophene derivatives, the following storage and handling procedures are recommended to ensure its long-term stability:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of all potential degradation reactions, particularly thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation of the amino group. |

| Light | Protect from light by storing in an amber vial or in a light-proof container. | Prevents potential photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Prevents hydrolytic degradation of the ethyl ester. |

| Container | Use a well-sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with the container material. |

| Handling | Handle in a well-ventilated area, avoiding inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | General laboratory safety practice for handling chemical reagents.[6] |

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is essential for accurately assessing the purity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride and quantifying any degradation products. A High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for this purpose.

Proposed HPLC Method

The following is a proposed starting point for developing a stability-indicating HPLC method. This method is based on published methods for similar 2-aminothiophene derivatives and should be validated according to ICH guidelines.[7][8]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a slightly acidic pH) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 250-350 nm) |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[9][10] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Workflow for Stability Testing

Caption: A typical workflow for conducting forced degradation studies.

Potential Impurities

The purity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride can be affected by impurities arising from both the synthesis process and degradation.

Synthesis-Related Impurities

The Gewald synthesis typically involves the reaction of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[3] Potential impurities could include:

-

Unreacted starting materials.

-

By-products from side reactions.

-

Residual solvents and reagents.

Degradation-Related Impurities

Based on the degradation pathways discussed, the primary degradation products to monitor would be:

-

5-Amino-3-methylthiophene-2-carboxylic acid: The product of ester hydrolysis.

-

Oxidized derivatives: A complex mixture of colored compounds resulting from the oxidation of the amino group.

-

Ring-opened products: Resulting from the thermal cleavage of the thiophene ring.

Conclusion

The stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, including its susceptibility to hydrolysis, oxidation, thermal stress, and photodegradation. By adhering to the recommended storage and handling procedures, the integrity of this valuable compound can be preserved. Furthermore, the implementation of a robust, validated stability-indicating HPLC method is essential for ensuring the purity and quality of the material throughout its use. The information presented herein provides a solid foundation for researchers and scientists to confidently work with and maintain the stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

References

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosubstituted β-ketonitriles, II. 2-Amino-thiophenes from α-oxo-mercaptans and methylenenitriles. Chemische Berichte, 99(1), 94-100.

-

Mobinikhaledi, A., Forughi, G., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7405. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Parfitt, K. (Ed.). (1999). Martindale: The complete drug reference (32nd ed.). Pharmaceutical Press. (General reference for analytical methods)

-

Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

- Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., & Ghorab, M. M. (2009). Novel anti-inflammatory and analgesic derivatives of 2-aminothiophene. Acta Pharmaceutica, 59(3), 265-278. (Available through academic search engines)

-

Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Elder, D. P., & Teasdale, A. (2019). Control of genotoxic impurities in active pharmaceutical ingredients (APIs): a review of the chemistry and risk-based approaches. Organic Process Research & Development, 23(11), 2355-2385. (General reference for impurity control)

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2012). Synthesis, characterization and biological evaluation of some new thieno [2, 3-d] pyrimidine derivatives as potential anticancer and radiosensitizing agents. Acta Pharmaceutica, 62(1), 1-16. [Link]

-

ResearchGate. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S | CID 611221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. irjpms.com [irjpms.com]

- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-Amino-3-Methylthiophene-2-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. As a crucial building block in the synthesis of various biologically active compounds, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes available data on structurally related compounds to offer a robust framework for risk assessment and safe laboratory practices.

Physicochemical and Toxicological Profile

Structural Formula:

Aminothiophene derivatives are recognized for their diverse biological activities, which also necessitates a cautious approach to their handling.[1][2][3] The hydrochloride salt form generally enhances water solubility compared to the free base, which can influence its absorption and bioavailability.[4] However, the presence of the thiophene ring, a known structural alert in drug metabolism, suggests a potential for bioactivation to reactive metabolites.[5][6]

Known and Inferred Properties:

| Property | Inferred Value/Information | Rationale/Supporting Evidence |

| Appearance | White to off-white or light yellow solid. | Based on similar aminothiophene derivatives.[7] |

| Melting Point | Expected to be higher than the free base due to the ionic nature of the salt. | General principle for amine hydrochloride salts. |

| Solubility | Likely soluble in water and polar organic solvents like ethanol and DMSO.[7] | The hydrochloride salt form increases polarity and aqueous solubility.[4] |

| Stability | Potentially susceptible to hydrolysis of the ester group under strongly acidic or basic conditions. May be sensitive to light and oxidation over long-term storage. | General reactivity of esters and aminothiophenes.[8][9] |

| Hygroscopicity | As an amine hydrochloride salt, it is likely to be hygroscopic. | A common characteristic of pharmaceutical salts.[8][] |

Toxicological Assessment Summary:

Based on data from structurally similar aminothiophene carboxylates, Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride should be handled as a hazardous substance.[11] The primary concerns are:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

No specific LD50 data is available for this compound; however, a review of acute toxicity for thiophene derivatives suggests a range of low to moderate toxicity, with LD50 values for various derivatives reported between 455 mg/kg and 3120 mg/kg.[11]

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. The following sections detail the potential hazards and the corresponding control measures.

Hazard Identification and Analysis

The primary hazards associated with Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride are:

-

Chemical Hazards:

-

Irritant: Causes skin, eye, and respiratory tract irritation.

-

Potential for Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.

-

Reactivity: As an amine hydrochloride, it will react with strong bases to liberate the free amine. It may also be incompatible with strong oxidizing agents.[13][14][15][16]

-

-

Physical Hazards:

-

Dust Explosion: As with many fine organic powders, there is a potential for a dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source.

-

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered approach to safety is essential.

Engineering Controls:

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area. For weighing and transferring, a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of dust.

-

Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems should be considered.

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or dust generation, chemical safety goggles or a face shield should be worn.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator appropriate for organic dusts should be used.

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is critical for minimizing risk. The following procedures should be integrated into all laboratory workflows involving this compound.

Receipt and Storage

-

Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

-

Due to its likely hygroscopic nature, storage in a desiccator is recommended to prevent moisture uptake.[8][]

-

Store away from incompatible materials, particularly strong bases and oxidizing agents.[13][14][15][16]

-

Protect from light to prevent potential photodegradation.[9]

-

Weighing and Solution Preparation

This workflow is designed to minimize dust generation and exposure.

Caption: Workflow for weighing and preparing solutions of the compound.

Step-by-Step Protocol:

-

Preparation: Before starting, ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).

-

Work Area: Conduct all manipulations within a certified chemical fume hood.

-

Weighing: Place a weigh boat or paper on the analytical balance and tare.

-

Transfer: Carefully transfer the required amount of the solid compound to the weigh boat. Avoid creating dust.

-

Dissolution: Transfer the weighed solid into a suitable flask or beaker. Slowly add the desired solvent and stir until the solid is completely dissolved.

-

Cleanup: Decontaminate the balance and surrounding area. Dispose of any contaminated weigh boats, paper, and gloves in the designated solid hazardous waste container.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response

-

Small Spills (Solid):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Carefully sweep the material into a designated hazardous waste container.

-

Clean the spill area with soap and water.

-

Dispose of all cleanup materials as hazardous waste.

-

-

Large Spills:

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride must be treated as hazardous waste.

-

Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed container for liquid hazardous waste. Due to the presence of sulfur and a halogen (from the hydrochloride), this waste may be classified as halogenated organic waste in some jurisdictions.[21] Consult your institution's waste disposal guidelines.[4][22][23]

-

Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.

Analytical Methods for Quality Control

Ensuring the purity and identity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is crucial for its application in research and development.

-

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS): These are powerful techniques for assessing purity and identifying impurities. A reversed-phase HPLC method, similar to those used for other aminothiophene derivatives, would likely be effective.[24] A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of a modifier like formic acid would be a good starting point for method development.[6] MS detection would allow for confirmation of the molecular weight and fragmentation pattern, aiding in structure elucidation.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. Expected signals in the 1H NMR spectrum would include those for the ethyl group, the methyl group on the thiophene ring, and the amine protons.[1][25][26]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and vibrations associated with the thiophene ring.[25]

Conclusion

References

-

Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Al-Hourani, B. J., Al-Adiwish, W. M., & Akkurt, M. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]

-

de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(3), 1363. [Link]

-

El-Sayed, N. N. E., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 204-224. [Link]

-

Emory University Environmental Health and Safety Office. (n.d.). Incompatibility of Common Laboratory Chemicals. Retrieved January 28, 2026, from [Link]

-

HazChem Environmental. (2024, July 8). Hydrochloric Acid Spill Clean Up. Retrieved January 28, 2026, from [Link]

-

Ilie, M., & Cojocaru, V. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(11), 2796-2815. [Link]

-

Jadav, N., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2490-2496. [Link]

-

Kumar, D., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 127-142. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved January 28, 2026, from [Link]

-

Lesiak, A. D. S., et al. (2022). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Omega, 7(48), 44293-44303. [Link]

-

National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved January 28, 2026, from [Link]

-